molecular formula C25H30NOPS B15156683 N-[2-(diphenylphosphanyl)-1-phenylethyl]-N,2-dimethylpropane-2-sulfinamide

N-[2-(diphenylphosphanyl)-1-phenylethyl]-N,2-dimethylpropane-2-sulfinamide

Cat. No.: B15156683
M. Wt: 423.6 g/mol
InChI Key: OUMOIKKJQPXFKP-UHFFFAOYSA-N
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Description

N-[2-(diphenylphosphanyl)-1-phenylethyl]-N,2-dimethylpropane-2-sulfinamide is a complex organic compound that features a phosphine group and a sulfinamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(diphenylphosphanyl)-1-phenylethyl]-N,2-dimethylpropane-2-sulfinamide typically involves the reaction of diphenylphosphine with a suitable precursor that contains the sulfinamide group. The reaction conditions often require a controlled atmosphere, such as an inert gas environment, to prevent oxidation of the phosphine group. Common solvents used in the synthesis include toluene and dichloromethane, and the reaction may be catalyzed by transition metal complexes.

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with careful control of reaction conditions to ensure consistent product quality. The use of automated reactors and continuous flow systems could enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[2-(diphenylphosphanyl)-1-phenylethyl]-N,2-dimethylpropane-2-sulfinamide can undergo various types of chemical reactions, including:

    Oxidation: The phosphine group can be oxidized to form phosphine oxides.

    Reduction: The sulfinamide group can be reduced to the corresponding amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the phosphine group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as alkyl halides or aryl halides can react with the phosphine group under basic conditions.

Major Products

    Oxidation: Phosphine oxides.

    Reduction: Amines.

    Substitution: Phosphine derivatives with various substituents.

Scientific Research Applications

N-[2-(diphenylphosphanyl)-1-phenylethyl]-N,2-dimethylpropane-2-sulfinamide has several applications in scientific research:

    Chemistry: It is used as a ligand in transition metal catalysis, facilitating various organic transformations such as hydrogenation, hydroformylation, and cross-coupling reactions.

    Biology: The compound can be used in the synthesis of biologically active molecules, potentially serving as a building block for pharmaceuticals.

    Medicine: Its derivatives may exhibit pharmacological activity, making it a candidate for drug development.

    Industry: The compound can be employed in the production of fine chemicals and specialty materials.

Mechanism of Action

The mechanism of action of N-[2-(diphenylphosphanyl)-1-phenylethyl]-N,2-dimethylpropane-2-sulfinamide largely depends on its role as a ligand in catalysis. The phosphine group coordinates with transition metals, forming complexes that can activate substrates and facilitate various chemical reactions. The sulfinamide group may also participate in hydrogen bonding or other interactions that stabilize the transition state of the reaction.

Comparison with Similar Compounds

Similar Compounds

    1,2-Bis(diphenylphosphino)benzene: Another phosphine ligand with similar coordination properties.

    Diphenyl-2-pyridylphosphine: A phosphine ligand with a pyridine ring, used in similar catalytic applications.

    1,1’-Bis(diphenylphosphino)ferrocene: A ferrocene-based ligand with versatile coordination behavior.

Uniqueness

N-[2-(diphenylphosphanyl)-1-phenylethyl]-N,2-dimethylpropane-2-sulfinamide is unique due to the presence of both a phosphine and a sulfinamide group, which can provide dual functionality in catalysis and organic synthesis. This dual functionality can enhance the reactivity and selectivity of the compound in various chemical transformations.

Properties

Molecular Formula

C25H30NOPS

Molecular Weight

423.6 g/mol

IUPAC Name

N-(2-diphenylphosphanyl-1-phenylethyl)-N,2-dimethylpropane-2-sulfinamide

InChI

InChI=1S/C25H30NOPS/c1-25(2,3)29(27)26(4)24(21-14-8-5-9-15-21)20-28(22-16-10-6-11-17-22)23-18-12-7-13-19-23/h5-19,24H,20H2,1-4H3

InChI Key

OUMOIKKJQPXFKP-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)S(=O)N(C)C(CP(C1=CC=CC=C1)C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

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